methyl 4-(2,3-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(2,3-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core with a 2,3-dimethylphenyl substituent at position 4, a methyl ester group at position 2, and two sulfone oxygen atoms at position 1. This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, including anti-inflammatory, antibacterial, and enzyme-inhibitory activities . The 1,4-benzothiazine scaffold is structurally similar to phthalazinones and other benzothiadiazine dioxides, which are key motifs in marketed drugs like piroxicam and meloxicam .
The 2,3-dimethylphenyl substituent introduces steric and electronic effects that influence molecular conformation, solubility, and biological interactions.
Properties
IUPAC Name |
methyl 4-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-12-7-6-9-14(13(12)2)19-11-17(18(20)23-3)24(21,22)16-10-5-4-8-15(16)19/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWKZWXEFMXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,3-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions
Formation of Benzothiazine Core: The initial step involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazine ring.
Introduction of Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using 2,3-dimethylbenzene and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(2,3-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of benzothiazine derivatives are highly substituent-dependent. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (Br, CN, Cl) : Enhance metabolic stability and polar interactions with target proteins (e.g., enzyme active sites) .
- Steric Effects: The 2,3-dimethylphenyl group in the target compound likely reduces conformational flexibility compared to monosubstituted analogs, possibly enhancing selectivity .
Crystallographic Data :
- The thiazine ring typically adopts a distorted half-chair conformation, with bond lengths (e.g., C–S = 1.748–1.755 Å) indicating partial double-bond character .
- Intermolecular interactions (C–H⋯O, π-π stacking) stabilize crystal packing. For example, methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide forms zig-zag chains via hydrogen bonding .
Analytical and Spectroscopic Comparisons
- HPLC Retention Times : Related compounds (e.g., meloxicam analogs) exhibit retention times between 260–350 nm, with response factors (0.4–1.9) dependent on substituent polarity .
- Melting Points : Methyl 4-ethoxy derivatives melt at 147°C , while allyl-substituted analogs melt at lower temperatures (~120°C) due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
